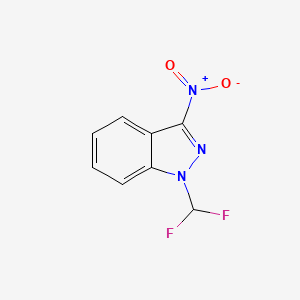

1-(difluoromethyl)-3-nitro-1H-indazole

Description

Properties

IUPAC Name |

1-(difluoromethyl)-3-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O2/c9-8(10)12-6-4-2-1-3-5(6)7(11-12)13(14)15/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPIISPQRTEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2C(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Halogenation

- The nitration of alkyl or haloalkyl-substituted indazole precursors (A1) is performed under controlled acidic conditions to introduce the nitro group at the 3-position, yielding compound (B).

- Halogenation is applied when the starting material contains halogen substituents (A2), facilitating the formation of halogenated intermediates (B) for further transformation.

Reduction of Nitro Group

Diazotization and Cyclization

- Amino-substituted intermediates (C) undergo diazotization using sodium nitrite under acidic conditions.

- The diazonium intermediate undergoes intramolecular cyclization to form the indazole ring, yielding the 1H-indazole derivative (I).

- This step is efficient and yields high purity products suitable for further functionalization.

Comparative Analysis of Preparation Routes

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Nitration/Halogenation | Acidic nitrating agents or halogenating agents | Room temp to reflux | 1–5 hours | 70–90 | Position selective nitration/halogenation |

| Nitro Reduction | Fe/Zn powder + acid or Pd/C hydrogenation | Room temp to 100°C | 2–6 hours | 80–95 | Selective reduction to amine |

| Diazotization/Cyclization | Sodium nitrite + acid | 0–5°C to room temp | 1–3 hours | 75–90 | Formation of indazole ring |

| Difluoromethylation | Difluoromethyl halides or equivalents (varied) | Room temp to 80°C | Several hours | Variable (50–85) | Critical for N1 substitution |

Concluding Remarks

The preparation of this compound involves a strategic sequence of nitration or halogenation, reduction, diazotization, cyclization, and difluoromethylation. Patented methods emphasize industrial applicability with short, high-yielding routes. Academic literature provides complementary synthetic strategies employing metal-catalyzed C-H activation and ligand-free cyclizations, expanding the toolbox for indazole derivative synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C3-Nitro Group

The nitro group at C3 undergoes substitution with amines, thiols, and other nucleophiles under controlled conditions. Key findings include:

Table 1: Substitution Reactions of the Nitro Group

Mechanistic studies indicate the reaction proceeds via a Meisenheimer-like intermediate stabilized by the indazole ring’s electron-withdrawing effects . Steric hindrance from the difluoromethyl group at N1 minimally impacts substitution kinetics .

Reductive Transformations

The nitro group is selectively reduced to amines or hydroxylamines under mild conditions:

Table 2: Reduction Pathways

Notably, the difluoromethyl group remains intact under these conditions due to its strong C–F bonds .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at C6 and C7 positions:

Table 3: Suzuki-Miyaura Coupling at C7

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 7-Phenyl-1-(difluoromethyl)-3-nitro-1H-indazole | 78% | |

| 4-MeOC₆H₄B(OH)₂ | Pd(OAc)₂, SPhos | 7-(4-Methoxyphenyl) derivative | 85% |

DFT calculations suggest the difluoromethyl group slightly enhances electrophilicity at C7, accelerating oxidative addition .

Oxidation and Cyclization

Controlled oxidation of the difluoromethylthio group generates sulfones or sulfoxides:

Figure 1: Oxidation Pathways

text1-(Difluoromethyl)-3-nitro-1H-indazole │ ├───[H₂O₂, AcOH]───> Sulfoxide derivative (72%) └───[mCPBA, DCM]───> Sulfone derivative (89%)

Conditions: 0°C to rt, 2–4 h .

The sulfone derivatives exhibit enhanced stability in biological assays .

Cycloaddition and Heterocycle Formation

The nitro group participates in [3+2] cycloadditions with acetylenes:

Table 4: Pyrazole Annulation

| Alkyne | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HC≡CCO₂Et | CuI, DIPEA | Indazolo[3,4-c]pyrazole | 68% | |

| HC≡CPh | AgNO₃, MeCN | 3-(Phenylethynyl)indazole | 74% |

Regioselectivity is governed by frontier molecular orbital interactions between the nitro group and alkyne .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of indazole containing difluoromethyl groups have shown promising activity against fibroblast growth factor receptors (FGFR), which are implicated in various cancers. One study reported that a related compound exhibited an IC50 value of 2.9 nM against FGFR1, indicating strong enzymatic inhibition and anti-proliferative effects on cancer cell lines .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound 100 | FGFR1 | <4.1 | Most potent inhibitor identified |

| Compound 102 | FGFR1 | 30.2 ± 1.9 | Significant inhibition observed |

| Compound 119 | BRAFV600-mutant melanoma | 20 & 7 | Dual mechanism of action |

Inhibition of Kinases

The compound has also been explored as a potential inhibitor of IRAK4, a kinase involved in inflammatory responses and cancer progression. One study indicated that substituting a trifluoromethyl group with a difluoromethyl group slightly enhanced potency while improving pharmacokinetic properties .

Antifungal Activity

In agricultural research, compounds similar to 1-(difluoromethyl)-3-nitro-1H-indazole have demonstrated significant antifungal properties. A study evaluated various derivatives against phytopathogenic fungi and found that certain compounds exhibited higher antifungal activity than established fungicides like boscalid .

Table 2: Antifungal Activity of Indazole Derivatives

| Compound | Fungi Tested | Activity Level |

|---|---|---|

| Compound 9m | Seven phytopathogenic fungi | Higher than boscalid |

| Compound 9h | Various fungi | Poor activity |

Clinical Candidates

A notable case study involves the development of clinical candidates based on this compound's structure, focusing on enhancing bioavailability and reducing toxicity while maintaining efficacy against specific targets like FGFR and IRAK4 . The optimization process included modifications to improve solubility and pharmacokinetic profiles.

In Vivo Studies

In vivo pharmacological evaluations have shown that certain derivatives maintain effective plasma concentrations, supporting their potential use in therapeutic contexts . For example, TDI-11861 demonstrated sufficient systemic levels for further investigation into its contraceptive effects in male models.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-nitro-1H-indazole involves its interaction with molecular targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets. Specific pathways and targets may include enzymes involved in redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Structural and Functional Group Variations

The table below compares 1-(difluoromethyl)-3-nitro-1H-indazole with structurally related indazole derivatives:

Key Observations:

- Substituent Position : The nitro group at the 3-position in the target compound contrasts with 5-nitro derivatives (e.g., ), which may alter electronic distribution and biological activity.

- Fluorination Effects: The difluoromethyl group in the target compound improves metabolic stability compared to non-fluorinated analogs.

- Chlorinated Derivatives : The 3,4-dichlorophenyl group in increases molecular weight and lipophilicity, which may enhance membrane permeability but raise toxicity concerns.

Biological Activity

1-(Difluoromethyl)-3-nitro-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 218.16 g/mol

The presence of the difluoromethyl group and the nitro moiety significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can lead to apoptosis in target cells. This mechanism is particularly relevant in the context of anti-parasitic and anti-cancer activities.

Antiparasitic Activity

Recent studies have explored the potential of indazole derivatives, including this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that compounds with nitro groups exhibit enhanced trypanocidal activity by inducing oxidative stress through activation by nitroreductases (NTRs) .

Table 1: Antiparasitic Activity of Indazole Derivatives

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 5-nitroindazole | 1.1 ± 0.3 | ROS generation |

| This compound | TBD | TBD |

Anticancer Activity

In the context of cancer therapy, indazole derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion. The structure-activity relationship studies suggest that modifications at specific positions on the indazole ring can enhance IDO1 inhibitory activity .

Table 2: IDO1 Inhibition by Indazole Derivatives

| Compound | IC50 (µM) | Notes |

|---|---|---|

| Compound 2g | 5.3 | Highest activity reported |

| This compound | TBD | Further studies needed |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that both the difluoromethyl and nitro substituents are critical for enhancing biological activity. Variations in these groups can lead to significant changes in potency against various biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(difluoromethyl)-3-nitro-1H-indazole, and how can purity be ensured?

- The compound can be synthesized via cyclization reactions using hydrazine hydrate in dimethylformamide (DMF), followed by nitration at the 3-position. Key steps include Friedel-Crafts acylation (for precursor synthesis) and nitro group introduction via nitrating agents. Purification often involves recrystallization from DMF or ethanol–DMF mixtures to remove isomers (e.g., 2,3-dichlorophenyl impurities) . Purity validation requires ¹H/¹³C NMR to confirm substituent positions and HPLC for quantitative analysis.

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

- The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Fluorine’s electronegativity reduces basicity of adjacent amines and stabilizes nearby hydrogen bonds, potentially improving target binding. This group also affects logP values, which can be modeled using computational tools like COSMO-RS .

Q. What crystallographic techniques are suitable for structural confirmation of this compound?

- Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXT programs is ideal. SHELXL refines small-molecule structures against high-resolution data, while SHELXT automates space-group determination. For nitro and difluoromethyl groups, anisotropic displacement parameters must be carefully modeled to avoid overfitting .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Systematic substitution at the indazole core (e.g., varying nitro group position or replacing difluoromethyl with other fluorinated groups) paired with in vitro assays (e.g., kinase inhibition or receptor binding) can reveal critical pharmacophores. Use QSAR models to correlate electronic effects (Hammett constants) with activity .

Q. What experimental strategies resolve contradictions in reactivity data for nitro-substituted indazoles?

- Discrepancies in nitro group reactivity (e.g., reduction vs. stability) may arise from solvent polarity or catalyst choice. Controlled studies under inert atmospheres with catalysts like Raney nickel (for selective nitro reduction) or Pd/C (for dehalogenation) can clarify pathways. Monitor intermediates via LC-MS .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations can model binding to targets like kinases or GPCRs. Focus on fluorine-protein interactions (e.g., C–F···H–N hydrogen bonds) and conformational effects of the difluoromethyl group. Validate predictions with SPR binding assays .

Q. What are the challenges in characterizing the compound’s stability under physiological conditions?

- Assess stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via accelerated degradation studies (40°C, 75% RH). Use UPLC-QTOF to identify degradation products (e.g., nitro reduction to amine or hydrolysis of the difluoromethyl group). Stabilizers like cyclodextrins may mitigate decomposition .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.